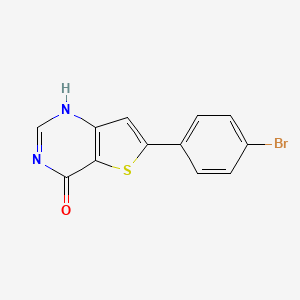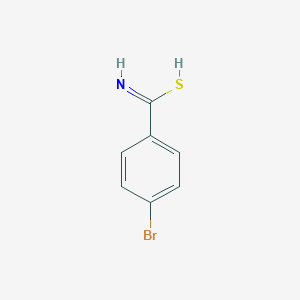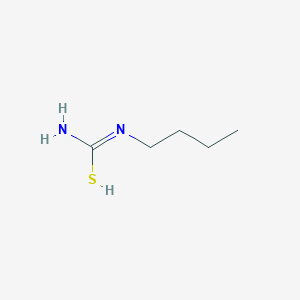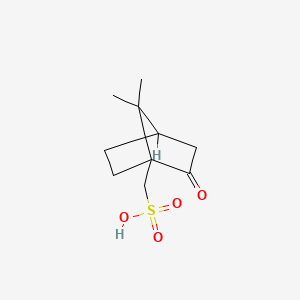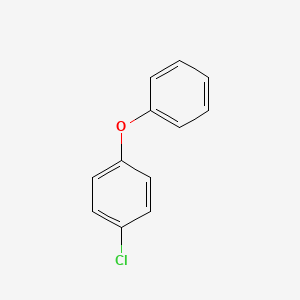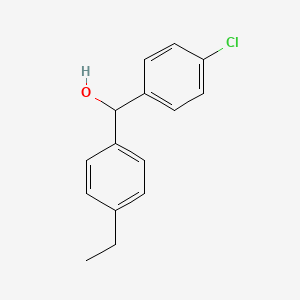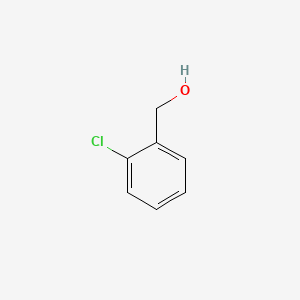
2-Chlorobenzyl alcohol
Overview
Description
2-Chlorobenzyl alcohol is an organic compound with the molecular formula ClC6H4CH2OH . It has a molecular weight of 142.58 . It is a possible intermediate formed during the metabolism of 2-chloromandelic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of a ruthenium complex, potassium methoxide, tetrahydrofuran, and ester compounds . The reaction is carried out in an autoclave under the influence of hydrogen .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OCc1ccccc1Cl . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom and a benzyl alcohol group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, alcohols can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 227 °C and a melting point range of 69-71 °C . It is soluble in chloroform .Scientific Research Applications
Green Chemistry Education : In a study aimed at introducing green chemistry principles in undergraduate education, 2-chlorobenzyl alcohol was synthesized from 2-chlorobenzaldehyde using a solvent-free Cannizzaro reaction. This reaction was used as an instructional model in an organic chemistry laboratory to teach sustainable chemistry practices (Phonchaiya et al., 2009).
Organic Process Research : Kinetic studies have been conducted on the conversion of benzyl chlorides to corresponding alcohols via benzoates. This research includes the transformation of 2-chlorobenzyl chloride into this compound, emphasizing process development aspects like catalysts, temperature, and reaction kinetics (S. R. J. and S. B. Sawant, 2000).
Photocatalytic Oxidation : Another study focused on the photocatalytic oxidation of benzyl alcohol derivatives, including this compound, into corresponding aldehydes using a titanium dioxide photocatalyst under oxygen atmosphere. This research is significant for understanding the reaction mechanisms and properties of the photocatalyst (Higashimoto et al., 2009).
Peptide Protecting Reagent Synthesis : In the synthesis of important peptide protecting reagents, this compound has been used as a starting material. One such reagent, N-(2-chlorobenzyloxycarbonyloxy)-succinimide, was successfully obtained from this compound, highlighting its role in peptide chemistry (Zhao Hong-liang, 2009).
Crystal Dynamics Study : A study on 4-chlorobenzyl alcohol, a related compound, examined phase transitions and crystal dynamics using techniques like differential scanning calorimetry and 2H NMR. This research contributes to understanding the physical properties of chlorobenzyl alcohols (Mizuno et al., 2002).
Organic Synthesis : this compound has been utilized in the synthesis of various organic compounds. For instance, its reaction with arylacetonitriles in the presence of LDA led to the preparation of 1-hydroxymethyl-6-aryl-2H-anthra[9,1-bc]furans (Wang et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chlorobenzyl alcohol is primarily used as a laboratory chemical and for the synthesis of substances . It is also found in over-the-counter products used for symptomatic relief of acute sore throat and postoperative sore throat . The primary targets of this compound are the bacterial and viral pathogens associated with mouth and throat infections .
Mode of Action
It is thought to act as a mild antiseptic, denaturing external proteins and causing rearrangement of the tertiary structure proteins . This interaction with its targets leads to a broad spectrum of activity against bacteria and viruses .
Biochemical Pathways
It is known that aromatic compounds like this compound can be biodegraded through diverse microbial metabolic processes . This biodegradation plays a crucial role in environmental cleanup .
Pharmacokinetics
It has been found that the major urinary metabolites of this compound in rats were 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid . These metabolites suggest that the compound undergoes extensive metabolism in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its antiseptic activity. It is thought to denature external proteins and cause rearrangement of the tertiary structure proteins, leading to a broad spectrum of activity against bacteria and viruses . This results in the symptomatic relief of acute sore throat and postoperative sore throat .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is water-soluble, which may affect its distribution in the environment . No special environmental precautions are required for its use
properties
IUPAC Name |
(2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQPPXEXWRMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075132 | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17849-38-6, 29349-22-2 | |
| Record name | 2-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, ar-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorobenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major metabolic pathways of 2-chlorobenzyl alcohol in plants?
A1: Studies utilizing radiolabeled this compound revealed its transformation into various metabolites within soybean, wheat, corn, and crabgrass seedlings []. Key metabolic pathways include the formation of S-(2-chlorobenzyl)-L-cysteine, S-(2-chlorobenzyl)-N-malonyl-L-cysteine and its sulfoxide, alongside 2-chlorohippuric acid, 1-O-(2-chlorobenzyl) glucuronic acid, and 2-chlorobenzyl cysteine [, ]. These findings suggest a consistent metabolic route across different plant species.
Q2: How is this compound metabolized in mammals?
A2: Research in rats indicates that this compound is primarily metabolized into 2-chlorohippuric acid (43% of the administered dose), with additional metabolites including 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid [].
Q3: How does the degradation of the herbicide orbencarb in soil relate to this compound?
A4: Orbencarb degradation in soil, primarily under aerobic conditions, leads to the formation of various metabolites, including this compound []. This suggests that this compound can arise as a breakdown product of certain herbicides in the environment.
Q4: What are the applications of this compound in chemical synthesis?
A5: this compound serves as a valuable starting material in organic synthesis. For example, it can be reacted with bis(trichloromethyl) carbonate to synthesize 2-chlorobenzyl chloroformate, a precursor to the peptide protecting reagent N-(2-chlorobenzyloxycarbonyloxy)-succinimide [].
Q5: Can you describe a simple, illustrative experiment involving this compound suitable for an introductory organic chemistry laboratory setting?
A6: A facile and illustrative experiment involves the Cannizzaro reaction of 2-chlorobenzaldehyde []. In this reaction, 2-chlorobenzaldehyde is treated with potassium hydroxide, leading to its disproportionation into equimolar quantities of 2-chlorobenzoic acid and this compound. Students can then confirm the product identities using techniques like TLC, IR, and NMR spectroscopy.
Q6: How is this compound used in analytical chemistry?
A7: this compound, alongside its derivative 2,4-dichlorobenzyl alcohol, are employed as derivatizing agents for the analysis of isocyanates like toluene diisocyanate (TDI), methylenediphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI) []. This derivatization allows for the sensitive detection and quantification of these potentially hazardous compounds using gas chromatography coupled with various detectors (FID, PD-ECD, and MSD).
Q7: Are there any studies exploring the non-covalent interactions of this compound?
A8: Yes, research has investigated the non-covalent interactions between this compound and propylamine in benzene solution using both theoretical calculations and dielectric relaxation studies []. These studies provide insights into the nature and strength of hydrogen bonding and van der Waals interactions involving this compound.
Q8: What is the role of this compound in the synthesis of dihydroisobenzofurans?
A9: Palladium-catalyzed sequential alkynylation/annulation reactions utilizing this compound as a starting material have been developed for the synthesis of dihydroisobenzofurans [, ]. This method showcases the versatility of this compound as a building block in constructing complex molecular architectures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



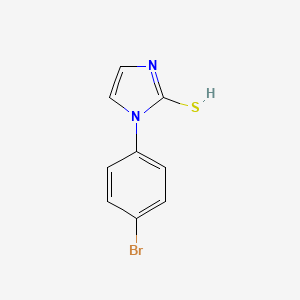
![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate](/img/structure/B7723658.png)
![3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723661.png)
![6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)
![6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7723669.png)
